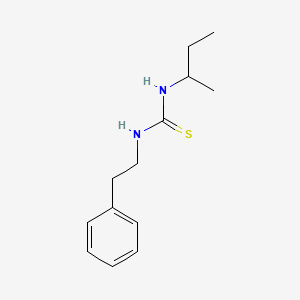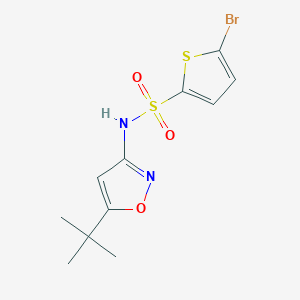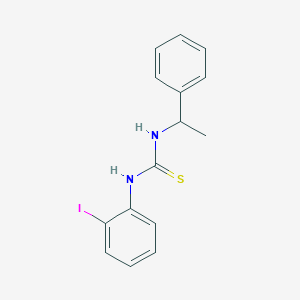
N-(sec-butyl)-N'-(2-phenylethyl)thiourea
Descripción general
Descripción
N-(sec-butyl)-N'-(2-phenylethyl)thiourea (BPTU) is a chemical compound that has been widely used in scientific research. This compound is a thiourea derivative that has been shown to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(sec-butyl)-N'-(2-phenylethyl)thiourea is not fully understood. However, it is believed that N-(sec-butyl)-N'-(2-phenylethyl)thiourea inhibits the activity of certain enzymes by binding to the active site of the enzyme. N-(sec-butyl)-N'-(2-phenylethyl)thiourea has also been shown to modulate the activity of ion channels by binding to specific sites on the channel protein.
Biochemical and Physiological Effects:
N-(sec-butyl)-N'-(2-phenylethyl)thiourea has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase and urease enzymes. N-(sec-butyl)-N'-(2-phenylethyl)thiourea has also been shown to modulate the activity of ion channels. In addition, N-(sec-butyl)-N'-(2-phenylethyl)thiourea has been shown to have anticonvulsant and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(sec-butyl)-N'-(2-phenylethyl)thiourea in lab experiments is its ability to selectively inhibit the activity of certain enzymes and modulate the activity of ion channels. This makes N-(sec-butyl)-N'-(2-phenylethyl)thiourea a useful tool for studying the role of these enzymes and ion channels in biological systems. However, one of the limitations of using N-(sec-butyl)-N'-(2-phenylethyl)thiourea is its toxicity. N-(sec-butyl)-N'-(2-phenylethyl)thiourea has been shown to be toxic to certain cell types at high concentrations.
Direcciones Futuras
There are several future directions for the study of N-(sec-butyl)-N'-(2-phenylethyl)thiourea. One area of research is the development of new thiourea derivatives with improved selectivity and reduced toxicity. Another area of research is the study of the role of N-(sec-butyl)-N'-(2-phenylethyl)thiourea in the regulation of ion channels in different cell types. Finally, the use of N-(sec-butyl)-N'-(2-phenylethyl)thiourea as a potential therapeutic agent for the treatment of certain diseases such as epilepsy and chronic pain warrants further investigation.
Conclusion:
In conclusion, N-(sec-butyl)-N'-(2-phenylethyl)thiourea is a thiourea derivative that has been widely used in scientific research. It has been shown to have a wide range of biochemical and physiological effects and has been used as a tool to study the role of thiourea derivatives in biological systems. While N-(sec-butyl)-N'-(2-phenylethyl)thiourea has some limitations, its selective inhibition of certain enzymes and modulation of ion channel activity make it a useful tool for studying the role of these molecules in biological systems. Further research on N-(sec-butyl)-N'-(2-phenylethyl)thiourea and its derivatives is needed to fully understand their potential applications in biological research and potential therapeutic uses.
Aplicaciones Científicas De Investigación
N-(sec-butyl)-N'-(2-phenylethyl)thiourea has been used in a wide range of scientific research applications. It has been used as a tool to study the role of thiourea derivatives in biological systems. N-(sec-butyl)-N'-(2-phenylethyl)thiourea has been shown to inhibit the activity of certain enzymes such as carbonic anhydrase and urease. It has also been used to study the role of thiourea derivatives in the regulation of ion channels.
Propiedades
IUPAC Name |
1-butan-2-yl-3-(2-phenylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2S/c1-3-11(2)15-13(16)14-10-9-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTCGZAIFINVGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=S)NCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(4-chlorobenzyl)thio]-4-ethyl-5-(2-thienylmethyl)-4H-1,2,4-triazole](/img/structure/B4279509.png)
![3-[(2-chloro-4-fluorobenzyl)thio]-4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole](/img/structure/B4279515.png)

![1-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B4279542.png)
![methyl 2-{[(cyclopentylamino)carbonothioyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4279544.png)
![{2-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}malononitrile](/img/structure/B4279558.png)

![isopropyl 2-({[4-(2-furylmethyl)-1-piperazinyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4279579.png)
![N-(4-{[(cyclobutylcarbonyl)amino]methyl}-4-ethyloctyl)cyclobutanecarboxamide](/img/structure/B4279600.png)
![3-[(dipropylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4279606.png)
![6-({[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4279609.png)
![1-{5-[(3-chloro-4-fluorophenyl)amino]-1,2,4-thiadiazol-3-yl}acetone](/img/structure/B4279613.png)
